

Performance Showdown: 4-Cyclohexylphenol vs. Nonylphenol - A Comparative Guide

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Compound of Interest

Compound Name: 4-Cyclohexylphenol

Cat. No.: B7723950

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the performance of **4-Cyclohexylphenol** and Nonylphenol, focusing on key parameters relevant to research and development: estrogenic activity, biodegradability, and toxicity. The information is supported by available experimental data to facilitate informed decision-making in product development and risk assessment.

Executive Summary

Nonylphenol, a well-studied compound, is a known endocrine disruptor with significant environmental concerns due to its estrogenic activity, persistence, and toxicity to aquatic life. In contrast, while **4-Cyclohexylphenol** is also classified as hazardous to the aquatic environment, a comprehensive public dataset on its estrogenic and biodegradable properties is not readily available, highlighting a critical knowledge gap. This guide compiles the existing data to offer a side-by-side comparison.

Data Presentation

Table 1: Estrogenic Activity

Parameter	4-Cyclohexylphenol	Nonylphenol	Reference Compound
Receptor Binding Affinity (IC50)	Data not available	2.1 - 8.1 μ M[1]	17 β -Estradiol (E2)
Relative Binding Affinity (RBA) to E2	Data not available	0.00026 - 0.00067% [1]	17 β -Estradiol (100%)
In Vitro Estrogenic Activity (EC50)	Data not available	0.43 \pm 0.11 μ M (ER α activation)[2]	17 β -Estradiol
Notes	Classified as a potential endocrine disruptor.	Recognized as a xenoestrogen that mimics estradiol.[3][4] The estrogenic potency can vary depending on the specific isomer.[5]	Natural estrogen.

Table 2: Biodegradability

Test Guideline	4-Cyclohexylphenol	Nonylphenol	Pass Criteria for Ready Biodegradability
OECD 301 (Ready Biodegradability)	Considered not to be persistent, but specific data from ready biodegradability tests are not publicly available.	Not readily biodegradable. ~62% degradation in 28 days in an OECD 301F test, but does not meet the 10-day window.[6]	\geq 60% degradation within a 10-day window over a 28-day period.[6][7][8]

Table 3: Aquatic Toxicity

Organism	Endpoint	4-Cyclohexylphenol	Nonylphenol
Fish (e.g., <i>Pimephales promelas</i>)	96-hour LC50	13,000 µg/L	133.9 µg/L[9]
Crustacean (e.g., <i>Daphnia magna</i>)	48-hour EC50	4,170 µg/L (as <i>Ceriodaphnia dubia</i>)	84.8 - 190 µg/L[9]
Algae (e.g., <i>Desmodesmus subspicatus</i>)	72-hour EC50	14,000 µg/L	Data varies depending on species

Table 4: Mammalian Toxicity

Endpoint	4-Cyclohexylphenol	Nonylphenol
Acute Oral LD50 (Rat)	Data not available[10][11]	580 - 2400 mg/kg[12]
Acute Dermal LD50 (Rabbit)	Data not available[10][11]	2031 mg/kg[12]

Experimental Protocols

Estrogenic Activity: Yeast Estrogen Screen (YES) Assay

The Yeast Estrogen Screen (YES) is an in vitro reporter gene assay used to detect substances that can interact with the human estrogen receptor (hER).

Principle: Genetically modified yeast (*Saccharomyces cerevisiae*) are engineered to contain the human estrogen receptor gene and a reporter gene (e.g., *lacZ*) under the control of estrogen response elements (EREs). When an estrogenic substance binds to the hER, the receptor is activated and binds to the EREs, initiating the transcription of the *lacZ* gene. The product of this gene, the enzyme β -galactosidase, then converts a chromogenic substrate (e.g., CPRG) resulting in a measurable color change, which is proportional to the estrogenic activity of the substance.

Brief Protocol:

- A culture of the recombinant yeast is grown to a specific density.

- Serial dilutions of the test compounds (**4-Cyclohexylphenol** or Nonylphenol) and a positive control (17 β -estradiol) are prepared in a 96-well microtiter plate.
- The yeast culture, mixed with the assay medium containing the chromogenic substrate, is added to each well.
- The plate is incubated at a controlled temperature (e.g., 32°C) for a specified period (e.g., 48-72 hours).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the color change.
- The estrogenic activity is determined by comparing the response of the test compound to the standard curve of 17 β -Estradiol.

Biodegradability: OECD 301C "Modified MITI Test (I)"

The OECD 301C guideline is a method for assessing the ready biodegradability of chemicals in an aerobic aqueous medium by measuring oxygen consumption.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a relatively high concentration of microorganisms from a mixed population (activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period and is an indirect measure of the biodegradation of the test substance.

Brief Protocol:

- A predetermined amount of the test substance (e.g., 100 mg/L) is added to a mineral medium.
- The medium is inoculated with activated sludge that has been pre-cultured with synthetic sewage.
- The test is run in sealed vessels at a constant temperature (e.g., 25 \pm 1°C).
- Oxygen consumption is measured continuously using a respirometer.

- The percentage of biodegradation is calculated by dividing the biochemical oxygen demand (BOD) by the theoretical oxygen demand (ThOD).
- A substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.

Aquatic Toxicity: Fish Acute Toxicity Test (OECD 203)

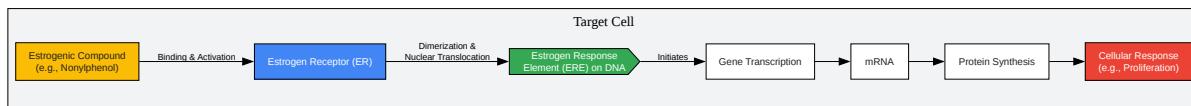
The OECD 203 guideline details a method to determine the acute lethal toxicity of a substance to fish in freshwater.

Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. The mortality is recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is determined.

Brief Protocol:

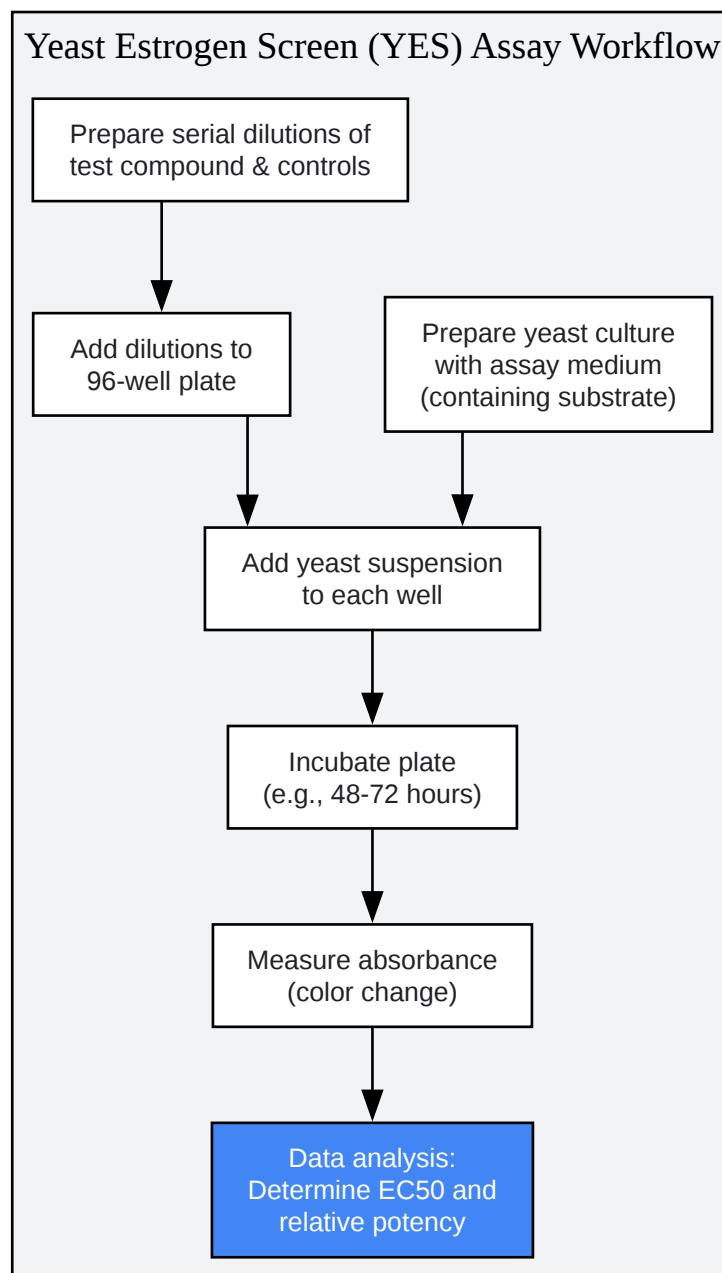
- Groups of fish of a recommended species (e.g., Zebrafish, Rainbow trout) are exposed to a range of concentrations of the test substance.
- A control group is maintained in water without the test substance.
- The test is conducted for a period of 96 hours.
- Observations of mortality and any other abnormal effects are made at 24, 48, 72, and 96 hours.
- The LC50 value and its 95% confidence limits are calculated at the end of the exposure period using appropriate statistical methods.

Visualizations



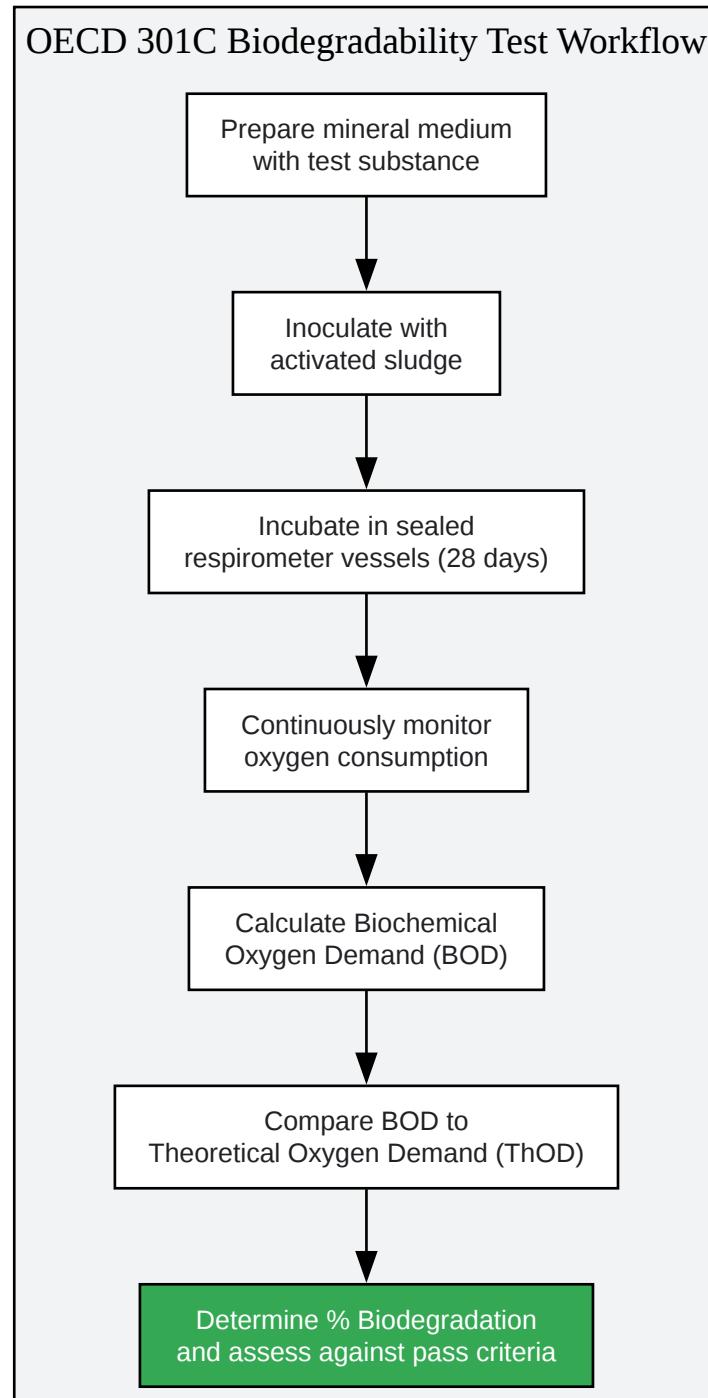
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Caption: Estrogen Receptor Signaling Pathway.



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Caption: YES Assay Experimental Workflow.



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Caption: OECD 301C Test Workflow.

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